
3-Methyl-5-nitrobenzonitrile
Overview
Description
3-Methyl-5-nitrobenzonitrile is an aromatic organic compound with the molecular formula C8H6N2O2. It is characterized by a benzene ring substituted with a methyl group at the third position and a nitro group at the fifth position, along with a nitrile group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzonitrile using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Ammonia or amines, often under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Methyl-5-aminobenzonitrile.
Substitution: Various amides or substituted benzonitriles.
Oxidation: 3-Carboxy-5-nitrobenzonitrile.
Scientific Research Applications
Organic Synthesis
3-Methyl-5-nitrobenzonitrile is primarily used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:
- Reduction to form 3-Methyl-5-aminobenzonitrile.
- Hydrolysis of the nitrile group to yield carboxylic acids or amides.
- Substitution reactions leading to diverse derivatives useful in pharmaceutical applications.
Biological Research
The compound plays a role in studying enzyme-catalyzed reactions involving nitrile groups. Its reactivity can be exploited to investigate biological pathways where nitriles are key intermediates. Additionally, it has been noted for its potential use in medicinal chemistry, particularly in developing compounds with pharmacological activity.
Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments, contributing to the manufacturing of various chemical products. Its properties make it suitable for applications requiring stable and reactive intermediates.
Case Study 1: Synthesis of Novel Pharmaceuticals
A study demonstrated that derivatives of this compound could be synthesized and evaluated for their biological activity against specific targets in cancer therapy. The introduction of various substituents on the aromatic ring led to compounds with enhanced potency against tumor cells.
Case Study 2: Enzyme-Catalyzed Reactions
Research highlighted the use of this compound as a substrate in enzyme-catalyzed reactions. The compound's ability to undergo hydrolysis facilitated investigations into enzyme specificity and kinetics, providing insights into biochemical pathways involving nitriles.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobenzonitrile involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The nitrile group can be hydrolyzed to form carboxylic acids or amides, which are key intermediates in various biochemical pathways.
Comparison with Similar Compounds
2-Methyl-5-nitrobenzonitrile: Similar structure but with the methyl group at the second position.
Benzonitrile: Lacks the methyl and nitro substituents.
3-Methylbenzonitrile: Lacks the nitro group.
Uniqueness: 3-Methyl-5-nitrobenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and properties. The presence of both the nitro and nitrile groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Biological Activity
3-Methyl-5-nitrobenzonitrile (CAS: 124289-22-1) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.15 g/mol
- IUPAC Name : this compound
- SMILES Notation : N#CC1=CC(N+=O)=CC(C)=C1
Synthesis
This compound can be synthesized through various chemical pathways. One common method involves the nitration of 3-methylbenzonitrile, followed by purification processes to obtain the desired purity level (typically >97%) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism typically involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Activity
Preliminary studies have suggested that this compound possesses anticancer properties. In a study focusing on its antiproliferative effects, the compound was shown to induce apoptosis in cancer cell lines, particularly in those resistant to conventional therapies. The compound's ability to inhibit cell proliferation was attributed to its interference with DNA synthesis and repair mechanisms .
Case Studies
-
Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of various nitro-substituted benzonitriles, including this compound. The results indicated a dose-dependent inhibition of cell growth in multiple cancer cell lines, with IC50 values ranging from 10 to 20 µM .
- Antimicrobial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The nitro group in the compound is believed to interact with thiol groups in enzymes, leading to their inactivation.
- Induction of Oxidative Stress : The compound may induce oxidative stress within microbial cells, leading to cell death.
- Interference with DNA Replication : By disrupting DNA synthesis, the compound hinders the replication process in rapidly dividing cancer cells.
Data Tables
Properties
IUPAC Name |
3-methyl-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBXIHWZDLYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561725 | |
Record name | 3-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124289-22-1 | |
Record name | 3-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.